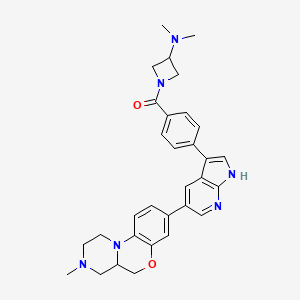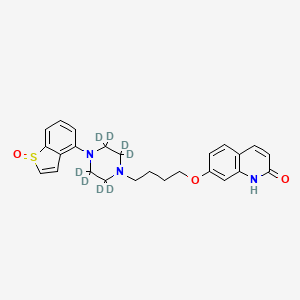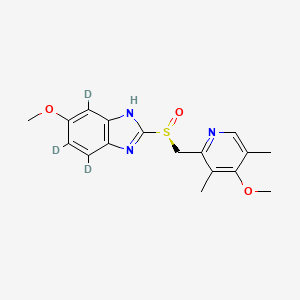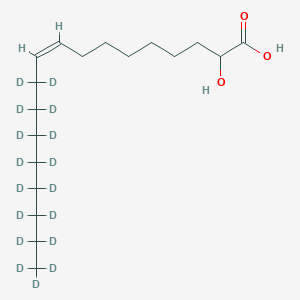
(Rac)-Idroxioleic acid-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Idroxioleic acid-d17, also known as 2-Hydroxyoleic acid-d17, is a synthetic derivative of oleic acid. This compound is characterized by the presence of a hydroxyl group at the second carbon of the oleic acid chain and the incorporation of deuterium atoms, which are isotopes of hydrogen, into its structure. The deuterium labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Idroxioleic acid-d17 typically involves the hydroxylation of oleic acid. One common method is the epoxidation of oleic acid followed by hydrolysis to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of peracids or hydrogen peroxide for the epoxidation step, followed by acidic or basic hydrolysis.
For the deuterium labeling, deuterated reagents such as deuterium oxide (D2O) or deuterated solvents are used during the synthesis to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of deuterated reagents in industrial settings requires careful handling and optimization to maintain the isotopic purity of the product.
化学反応の分析
Types of Reactions
(Rac)-Idroxioleic acid-d17 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the oleic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Esterification can be achieved using carboxylic acids and acid catalysts, while etherification can be performed using alkyl halides and bases.
Major Products
Oxidation: Formation of 2-ketooleic acid or 2-aldehydooleic acid.
Reduction: Formation of 2-hydroxystearic acid.
Substitution: Formation of 2-hydroxyoleic acid esters or ethers.
科学的研究の応用
Chemistry
In chemistry, (Rac)-Idroxioleic acid-d17 is used as a model compound to study the behavior of hydroxylated fatty acids. Its deuterium labeling allows researchers to trace its metabolic fate and interactions in various chemical reactions.
Biology
In biological research, this compound is used to investigate the role of hydroxylated fatty acids in cellular processes. It has been shown to interact with cell membranes, altering lipid organization and membrane fluidity .
Medicine
In medicine, this compound has demonstrated potential anti-tumor properties. It has been found to impair the growth of cancer cells and induce apoptosis, making it a candidate for further investigation as an anti-cancer agent .
Industry
In industrial applications, this compound is used in the formulation of specialized lubricants and surfactants due to its unique chemical properties.
作用機序
(Rac)-Idroxioleic acid-d17 exerts its effects primarily through interactions with cell membranes. By integrating into the lipid bilayer, it alters membrane fluidity and organization, which can affect various cellular processes. The compound has been shown to induce apoptosis in cancer cells by promoting the cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis .
類似化合物との比較
Similar Compounds
2-Hydroxyoleic acid: The non-deuterated version of (Rac)-Idroxioleic acid-d17.
Oleic acid: The parent compound without the hydroxyl group.
2-Ketooleic acid: An oxidized derivative of 2-hydroxyoleic acid.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for detailed tracing and analysis in metabolic studies. Its hydroxyl group also imparts distinct chemical and biological properties compared to its parent compound, oleic acid, and other derivatives.
Conclusion
This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique structure, featuring a hydroxyl group and deuterium labeling, makes it a valuable tool for studying the behavior of hydroxylated fatty acids and their interactions within biological systems.
特性
分子式 |
C18H34O3 |
|---|---|
分子量 |
315.6 g/mol |
IUPAC名 |
(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-2-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
InChIキー |
JBSOOFITVPOOSY-DUGYPAGXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCC(C(=O)O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B12422992.png)

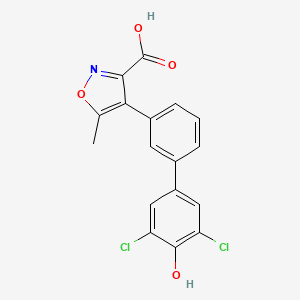
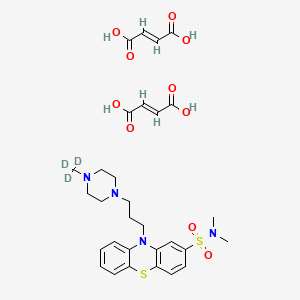
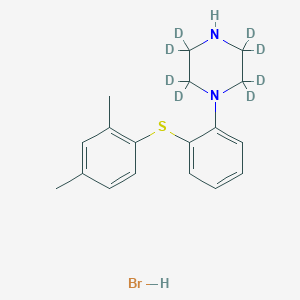
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
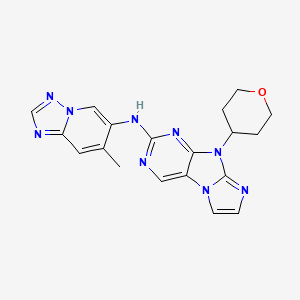

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
